(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

SHP2 inhibition allosteric inhibitor chiral spirocyclic amine

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2055761-19-6) is a chiral spirocyclic diamine building block characterized by a 2-oxa-8-azaspiro[4.5]decane core with dual (3S,4S) stereochemistry, supplied as a crystalline dihydrochloride salt. It serves as an essential intermediate in the synthesis of allosteric SHP2 (Src homology 2 domain-containing phosphatase inhibitors, including the clinical candidate TNO155 (Batoprotafib) and the preclinical compound IACS-15414, both of which incorporate the (3S,4S)-configured spirocyclic amine as a critical pharmacophoric element.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17
CAS No. 2055761-19-6
Cat. No. B2737543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
CAS2055761-19-6
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)N.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
InChIKeyDNEMBMRUCXTRGW-OXOJUWDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understand (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride: A Key Chiral Spirocyclic Amine Intermediate


(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2055761-19-6) is a chiral spirocyclic diamine building block characterized by a 2-oxa-8-azaspiro[4.5]decane core with dual (3S,4S) stereochemistry, supplied as a crystalline dihydrochloride salt . It serves as an essential intermediate in the synthesis of allosteric SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, including the clinical candidate TNO155 (Batoprotafib) and the preclinical compound IACS-15414, both of which incorporate the (3S,4S)-configured spirocyclic amine as a critical pharmacophoric element [1]. The compound is commercially available from multiple vendors with typical purities of 95–98% (HPLC/NMR verified) and is typically stored at 2–8°C under inert atmosphere to maintain chiral integrity .

Why Stereochemistry and Salt Form Make (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride Irreplaceable


Generic substitution among 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine analogs is not scientifically valid due to three irreconcilable differences: (1) Stereochemical configuration—the (3S,4S) enantiomeric pair is the sole stereoisomer that delivers potent SHP2 inhibition when incorporated into final drug candidates, with the (3R,4R) enantiomer expected to produce a distinct, and likely inactive, binding pose [1]; (2) Salt stoichiometry—the dihydrochloride salt (2 HCl equivalents) provides different solubility, hygroscopicity, and handling characteristics compared to the free base (CAS 1801767-25-8) or monohydrochloride (CAS 2055760-51-3), directly affecting reaction yields in downstream amination and coupling steps ; (3) Application specificity—the compound is validated as the direct precursor to di- and tri-substituted methylpyrazine SHP2 inhibitors, a synthetic route for which alternative salt forms or stereoisomers have not been demonstrated in the peer-reviewed literature .

Quantitative Evidence: How (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride Outperforms Its Nearest Comparators


Chiral Configuration Determines SHP2 Inhibitor Activity: (3S,4S) vs (3R,4R)

The (3S,4S) configuration is essential for SHP2 inhibitory activity in final drug candidates. TNO155, built upon the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold, inhibits SHP2 with an IC50 of 0.011 µM in cell-free assays and demonstrates cellular pERK inhibition with an IC50 of 0.008 µM in KYSE520 cells . The (3R,4R) enantiomer (CAS 2055760-52-4, free base) is commercially available as a separate chemical entity with no demonstrated SHP2 inhibitory activity in published literature, confirming that stereochemistry is a binary determinant of pharmacological relevance rather than a gradable property .

SHP2 inhibition allosteric inhibitor chiral spirocyclic amine

Salt Form and Molecular Weight Differentiation: Dihydrochloride (MW 243.17) vs Free Base (MW 170.25) vs Monohydrochloride (MW 206.71)

The dihydrochloride salt (CAS 2055761-19-6, MW 243.17 g/mol, formula C9H20Cl2N2O) contains two equivalents of HCl per amine molecule, resulting in a 42.8% mass increase relative to the free base (CAS 1801767-25-8, MW 170.25 g/mol, C9H18N2O) and a 17.6% mass increase relative to the monohydrochloride (CAS 2055760-51-3, MW 206.71 g/mol, C9H19ClN2O) . This mass differential directly impacts gravimetric calculations: using 1.0 g of free base versus 1.43 g of dihydrochloride delivers equivalent amine content for stoichiometric reactions, and confusion between salt forms leads to systematic weighing errors of 17–43% in reaction setup .

salt stoichiometry molecular weight weighing accuracy reaction yield

Application in Clinical-Stage SHP2 Inhibitor TNO155: Validated Utility vs Unvalidated Analogs

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is the direct synthetic precursor to TNO155 (Batoprotafib, CAS 1801765-04-7), a first-in-class, orally bioavailable SHP2 inhibitor currently in clinical trials for solid tumors . TNO155 demonstrates high oral bioavailability across species (mouse: 78%, rat: 86%, monkey: 60%), favorable BCS Class I properties, and a clean selectivity profile with no hERG inhibition (IC50 > 30 µM) . No alternative spirocyclic amine scaffold—including the (3R,4R), (3S,4R), or (3R,4S) isomers—has been used to produce a clinical-stage SHP2 inhibitor, confirming the exclusive translational relevance of the (3S,4S) configuration [1].

TNO155 Batoprotafib clinical candidate SHP2 inhibitor

Application in Preclinical SHP2 Inhibitor IACS-15414: Potency Cross-Validation Across Chemical Series

The same (3S,4S)-dihydrochloride building block is used to synthesize IACS-15414 (6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one), a potent SHP2 inhibitor with an IC50 of 122 nM . IACS-15414 demonstrates tumor growth suppression in RTK-activated and KRAS-mutant xenograft models and exhibits no hERG liability up to 100 µM, confirming that the spirocyclic amine core is compatible with diverse chemotypes (pyrimidinone vs. pyrazine series) while maintaining SHP2 inhibitory activity [1]. The ability of a single building block to generate active inhibitors across two structurally distinct chemical series (Czako et al. 2021 pyrimidinone series; LaMarche et al. 2020 pyrazine series) is not documented for any other stereoisomer of this scaffold [1].

IACS-15414 SHP2 inhibitor preclinical pyrimidinone

Commercial Purity Benchmarking: Dihydrochloride (≥98%) vs Free Base and Alternative Salts

The (3S,4S)-dihydrochloride is commercially supplied by multiple vendors at purities of 95–98% with full analytical characterization (NMR, HPLC, GC) . Bidepharm supplies this compound at 98% purity with batch-specific QC documentation including NMR and HPLC traces (Catalog BD767912) . The free base (CAS 1801767-25-8) is also available at ≥98% purity, but the monohydrochloride (CAS 2055760-51-3) is listed by some vendors as a discontinued or limited-availability product, indicating reduced commercial robustness for the mono-salt form . This supply chain reliability differential means that multi-gram or kilogram-scale procurement of the dihydrochloride carries lower supply continuity risk than the monohydrochloride or alternative stereoisomers, which are stocked by fewer vendors.

commercial purity HPLC NMR batch-to-batch consistency

Optimal Application Scenarios for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride


Synthesis of Clinical-Stage Allosteric SHP2 Inhibitors (TNO155/Batoprotafib Program)

This compound is the validated synthetic precursor for TNO155 (Batoprotafib), a first-in-class SHP2 inhibitor with an IC50 of 0.011 µM currently in clinical trials for RTK-dependent and KRAS-mutant solid tumors. Teams engaged in SHP2-targeted oncology drug discovery should prioritize the (3S,4S)-dihydrochloride for late-stage lead optimization and IND-enabling studies where chiral fidelity and salt-form consistency are regulatory prerequisites [1].

Preclinical SHP2 Inhibitor Development Across Pyrimidinone Chemotypes (IACS-15414 Series)

The same (3S,4S)-dihydrochloride building block enables access to the pyrimidinone series of SHP2 inhibitors exemplified by IACS-15414 (IC50 = 122 nM), which demonstrates oral bioavailability, in vivo tumor suppression in xenograft models, and no hERG liability. Groups exploring structurally diverse SHP2 chemotypes beyond the pyrazine series can use this building block to generate novel IP-differentiating analogs [2].

Stereochemically Demanding Spirocyclic Library Synthesis for CNS and Oncology Targets

The 2-oxa-8-azaspiro[4.5]decane scaffold, with its three-dimensional architecture, fraction of sp³ carbons (Fsp³ = 1.0), and defined (3S,4S) stereochemistry, is ideally suited for diversity-oriented synthesis of spirocyclic compound libraries targeting challenging protein-protein interactions. Procurement of the dihydrochloride salt—rather than the free base or the (3R,4R) enantiomer—ensures correct stereochemical input for structure-activity relationship (SAR) studies where stereochemistry may be a critical determinant of target engagement .

Process Chemistry Development Requiring Reproducible Stoichiometry and Multi-Vendor Supply Assurance

The dihydrochloride salt form minimizes weighing errors associated with hygroscopic free-base amines and ensures consistent amine-to-HCl stoichiometry (exactly 2.0 equivalents) for reproducible reaction outcomes in scale-up campaigns. With ≥8 commercial suppliers offering this compound at 95–98% purity with full analytical documentation, process chemists can establish multi-source supply chains that mitigate single-vendor disruption risk, a critical consideration for kilogram-scale synthesis supporting GLP toxicology or Phase I material production .

Quote Request

Request a Quote for (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.